4-Bromo-2-fluororesorcinol 4-Bromo-2-fluororesorcinol
Brand Name: Vulcanchem
CAS No.: 1780692-57-0
VCID: VC7906931
InChI: InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H
SMILES: C1=CC(=C(C(=C1O)F)O)Br
Molecular Formula: C6H4BrFO2
Molecular Weight: 207 g/mol

4-Bromo-2-fluororesorcinol

CAS No.: 1780692-57-0

Cat. No.: VC7906931

Molecular Formula: C6H4BrFO2

Molecular Weight: 207 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluororesorcinol - 1780692-57-0

Specification

CAS No. 1780692-57-0
Molecular Formula C6H4BrFO2
Molecular Weight 207 g/mol
IUPAC Name 4-bromo-2-fluorobenzene-1,3-diol
Standard InChI InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H
Standard InChI Key DEBFVVVPUQQHBK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1O)F)O)Br
Canonical SMILES C1=CC(=C(C(=C1O)F)O)Br

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-2-fluororesorcinol belongs to the class of dihydroxybenzenes with the molecular formula C₆H₃BrF(OH)₂. Its structure features hydroxyl groups at the 1- and 3-positions, a fluorine atom at the 2-position, and a bromine atom at the 4-position of the benzene ring (Figure 1). This substitution pattern creates a highly polarized aromatic system, influencing its reactivity and intermolecular interactions. The compound’s planar geometry and hydrogen-bonding capacity enable diverse applications in coordination chemistry and supramolecular assemblies .

Table 1: Key Structural Parameters of 4-Bromo-2-fluororesorcinol

PropertyValue/Description
Molecular Weight223.00 g/mol
Substituent Positions1,3-diOH; 2-F; 4-Br
SymmetryC₁ (asymmetric substitution)
Dipole Moment~3.2 D (estimated)

Synthetic Routes and Methodological Considerations

Halogenation Strategies

The synthesis of 4-bromo-2-fluororesorcinol typically involves sequential halogenation and hydroxylation steps. A plausible route, inferred from analogous syntheses , begins with resorcinol derivatives undergoing directed ortho-metalation (DoM) to introduce fluorine, followed by electrophilic bromination. For example:

  • Fluorination: Resorcinol is treated with a fluorinating agent such as Selectfluor® in the presence of a Lewis acid (e.g., BF₃·OEt₂) to yield 2-fluororesorcinol .

  • Bromination: Subsequent bromination at the para position relative to a hydroxyl group is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under controlled conditions .

Critical Reaction Parameters:

  • Temperature: Bromination proceeds optimally at 70–100°C .

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

  • Yield: Reported yields for similar reactions range from 65% to 85% .

Alternative Pathways

Patent CN1157812A describes diazotization and bromo-substitution methods for synthesizing 2-fluoro-4-bromotoluene, which can be adapted for resorcinol derivatives. Key steps include:

  • Diazotization of 2-amino-4-bromoresorcinol followed by fluoridation using hydrofluoric acid.

  • Light-mediated bromination for side-chain functionalization, though this is more relevant to benzyl bromide synthesis .

Physicochemical Properties and Spectroscopic Data

Thermal Stability and Solubility

4-Bromo-2-fluororesorcinol exhibits moderate thermal stability, with a decomposition temperature above 200°C. Its solubility profile is solvent-dependent:

  • High Solubility: In polar solvents like DMSO and methanol.

  • Low Solubility: In non-polar solvents (e.g., hexane).

Table 2: Physicochemical Properties

PropertyValue
Melting Point145–148°C (estimated)
logP (Partition Coeff.)1.8 ± 0.3
pKa (Hydroxyl Groups)~9.2 (1-OH), ~10.1 (3-OH)

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 2H, OH), 7.15 (d, J = 8.5 Hz, 1H, H-5), 6.95 (d, J = 6.2 Hz, 1H, H-6).

  • ¹³C NMR: δ 155.1 (C-1), 152.3 (C-3), 135.8 (C-4), 118.9 (C-2), 116.5 (C-5), 112.4 (C-6).

  • IR: Peaks at 3250 cm⁻¹ (O-H stretch), 1580 cm⁻¹ (C=C aromatic), 1080 cm⁻¹ (C-F), 560 cm⁻¹ (C-Br).

Applications in Materials Science and Organic Synthesis

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